Telmisartan-d3 tert-Butyl Ester

LC-MS/MS Pharmacokinetics Limit of Quantification

Telmisartan-d3 tert-Butyl Ester (CAS 1794940-54-7) is the deuterated analog of Telmisartan tert-Butyl Ester (Impurity C). With deuterium labeling at the N-methyl position and protected as a tert-butyl ester, it serves as the optimal internal standard for LC-MS/MS quantification. Unlike unlabeled or structurally dissimilar standards, this isotopically labeled compound co-elutes with the target analyte, ensuring accurate correction of matrix effects, ion suppression, and extraction variability. Essential for ANDA bioequivalence studies, impurity profiling (down to 0.05%), and pharmacokinetic characterization. Choose this deuterated standard to meet ICH Q2(R1) validation requirements and avoid regulatory submission failures.

Molecular Formula C37H38N4O2
Molecular Weight 573.7 g/mol
Cat. No. B12409893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelmisartan-d3 tert-Butyl Ester
Molecular FormulaC37H38N4O2
Molecular Weight573.7 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC(C)(C)C)C=C(C=C2C)C5=NC6=CC=CC=C6N5C
InChIInChI=1S/C37H38N4O2/c1-7-12-33-39-34-24(2)21-27(35-38-30-15-10-11-16-31(30)40(35)6)22-32(34)41(33)23-25-17-19-26(20-18-25)28-13-8-9-14-29(28)36(42)43-37(3,4)5/h8-11,13-22H,7,12,23H2,1-6H3/i6D3
InChIKeyJSCFLEBEWCTASN-UNLAWSRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Telmisartan-d3 tert-Butyl Ester: A Deuterium-Labeled Internal Standard for High-Precision Telmisartan Quantification in Bioanalysis and Pharmaceutical Quality Control


Telmisartan-d3 tert-Butyl Ester (CAS 1794940-54-7) is a stable isotope-labeled analog of the angiotensin II receptor blocker (ARB) telmisartan, specifically deuterated at the N-methyl position (methyl-d3) and protected as a tert-butyl ester. The compound possesses a molecular formula of C37H35D3N4O2 and a molecular weight of approximately 573.74 g/mol [1]. As a deuterated internal standard (IS), it is designed for the accurate and precise quantification of telmisartan and its tert-butyl ester impurity in complex biological matrices and pharmaceutical formulations using liquid chromatography–tandem mass spectrometry (LC–MS/MS) or gas chromatography–mass spectrometry (GC–MS) . Its primary utility lies in compensating for variability in sample preparation, ionization efficiency, and matrix effects—challenges that unlabeled or structurally dissimilar internal standards cannot adequately address, thereby ensuring the reliability of pharmacokinetic, bioequivalence, and impurity profiling studies required for regulatory submissions [2].

Why Telmisartan-d3 tert-Butyl Ester Cannot Be Replaced by Unlabeled or Non-Deuterated Internal Standards in Regulated Telmisartan Bioanalysis


In quantitative LC–MS/MS workflows, the use of a non-isotopic or structurally dissimilar internal standard introduces unacceptable analytical variability. Unlabeled telmisartan tert-butyl ester cannot be co-quantified as an internal standard because it is chemically indistinguishable from the analyte, while non-deuterated structural analogs (e.g., diazepam) exhibit different extraction recoveries, ionization efficiencies, and chromatographic retention times, leading to inaccurate correction of matrix effects and ion suppression [1][2]. In contrast, Telmisartan-d3 tert-Butyl Ester, as a stable isotope-labeled analog, co-elutes nearly identically with the target analyte and undergoes the same sample preparation and ionization processes. This isotopic pairing ensures that any loss of analyte during extraction or any fluctuation in detector response is proportionally mirrored by the internal standard, thereby enabling precise and accurate quantification across a wide dynamic range [3]. For regulatory bioequivalence studies and Abbreviated New Drug Applications (ANDAs), substituting this deuterated standard with a generic alternative would compromise method validation parameters—specifically accuracy, precision, and matrix effect mitigation—potentially leading to failed audits or rejected submissions .

Quantitative Differentiation of Telmisartan-d3 tert-Butyl Ester: Comparative Performance Data Against Alternative Internal Standards in LC-MS/MS Bioanalysis


Enhanced Assay Sensitivity: Deuterated Internal Standard Lowers LOQ to 0.9 ng/mL versus 2.5 ng/mL with Non-Isotopic Diazepam

In a validated LC-MS/MS method employing a deuterated telmisartan internal standard (structurally analogous to Telmisartan-d3 tert-Butyl Ester), the lower limit of quantification (LLOQ) for telmisartan in human plasma was 0.9 ng/mL [1]. By contrast, a separate validated method using the non-isotopic internal standard diazepam achieved an LLOQ of only 2.5 ng/mL [2]. This difference in sensitivity is critical for accurately measuring low drug concentrations during the terminal elimination phase of pharmacokinetic studies.

LC-MS/MS Pharmacokinetics Limit of Quantification

Superior Isotopic Purity: Telmisartan-d3 tert-Butyl Ester Achieves ≥99.77% Deuterium Enrichment, Minimizing Analytical Interference

High isotopic enrichment is essential for an internal standard to function effectively without contributing to the analyte signal. Telmisartan-d3 tert-Butyl Ester is characterized by a deuterium isotopic enrichment of ≥98 atom % D, with typical vendor specifications reaching 99.77% purity for the telmisartan-d3 core [1]. In contrast, lower-purity deuterated standards (e.g., those with <95% enrichment) can produce a significant 'cross-talk' signal in the analyte channel, leading to overestimation of drug concentrations [2].

Stable Isotope Labeling Isotopic Purity Mass Spectrometry

Regulatory Compliance for Impurity Profiling: Telmisartan-d3 tert-Butyl Ester Enables Accurate Quantification of Telmisartan Impurity C in ANDA Submissions

Telmisartan tert-Butyl Ester is classified as Telmisartan Impurity C (USP) [1]. Quantification of this impurity at trace levels (typically ≤0.1% of the active pharmaceutical ingredient) is a mandatory requirement for Abbreviated New Drug Applications (ANDAs) and commercial batch release. The deuterated analog, Telmisartan-d3 tert-Butyl Ester, is the gold-standard internal standard for this purpose, as it corrects for matrix effects and ionization variability that would otherwise compromise the accuracy of impurity quantification. Methods employing non-deuterated internal standards or external calibration exhibit significantly higher variability (%CV >15%) at these low concentrations, whereas the use of a stable isotope-labeled IS maintains precision within acceptable limits (%CV ≤5%) [2].

Impurity Profiling Regulatory Compliance ANDA

Optimal Deployment Scenarios for Telmisartan-d3 tert-Butyl Ester in Bioanalytical and Pharmaceutical Workflows


High-Sensitivity Pharmacokinetic (PK) and Bioequivalence (BE) Studies in Human Plasma

Telmisartan-d3 tert-Butyl Ester is the internal standard of choice for LC-MS/MS assays requiring an LLOQ below 1 ng/mL to fully characterize the elimination phase of telmisartan. As demonstrated by Hempen et al. (2006), a method employing a deuterated telmisartan IS achieved an LLOQ of 0.9 ng/mL with a linear range up to 1000 ng/mL, enabling accurate determination of key PK parameters (Cmax, AUC, t1/2) from single oral doses [1]. This performance is critical for demonstrating bioequivalence between generic and innovator formulations, where small differences in drug exposure must be detected with high confidence.

Regulatory-Compliant Quantification of Telmisartan Impurity C (USP) in Drug Substance and Drug Product

For pharmaceutical manufacturers and contract research organizations (CROs) conducting release testing or stability studies, Telmisartan-d3 tert-Butyl Ester enables precise quantification of the process-related impurity Telmisartan tert-Butyl Ester (Impurity C) at levels as low as 0.05% relative to the API. The use of this deuterated standard ensures that the analytical method meets ICH Q2(R1) validation requirements for accuracy and precision at the quantitation limit, thereby supporting successful ANDA filings and commercial batch certification [2][3].

Investigating Telmisartan Metabolic Stability and In Vitro Drug-Drug Interaction (DDI) Studies

In hepatic microsomal or hepatocyte incubation studies aimed at assessing telmisartan's metabolic stability or its potential to inhibit cytochrome P450 enzymes, Telmisartan-d3 tert-Butyl Ester provides a robust internal standard that corrects for matrix effects introduced by the complex incubation media. Its near-identical physicochemical properties to the analyte ensure that any observed depletion of telmisartan is due to enzymatic activity rather than analytical variability, yielding reliable intrinsic clearance (CLint) and IC50 values for DDI risk assessment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Telmisartan-d3 tert-Butyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.